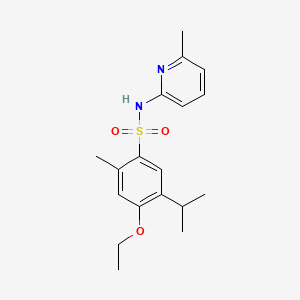

4-ethoxy-5-isopropyl-2-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 4-ethoxy-5-isopropyl-2-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are typically characterized by the presence of a sulfonamide group attached to an aromatic ring. They are of significant interest in medicinal chemistry due to their potential as inhibitors of various enzymes, including carbonic anhydrases, which are involved in many physiological processes .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the condensation of sulfonamides with aldehydes or ketones to form Schiff bases, which can exhibit interesting biological properties. For example, the synthesis of 4-[(2-hydroxy-3-methoxybenzylideneamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide was achieved by reacting sulfamethoxazole with 2-hydroxy-3-methoxybenzaldehyde . Similarly, novel sulfonamide compounds have been synthesized from substituted benzaldehydes and hydrazinobenzenesulfonamide, indicating a versatile approach to creating a variety of sulfonamide derivatives .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often confirmed using various spectroscopic techniques, including FTIR, NMR, and UV-Visible spectroscopy, as well as X-ray crystallography. For instance, the Schiff base mentioned earlier was characterized by elemental analysis, MS, IR, 1H NMR, 13C NMR, HETCOR, and UV–Visible techniques, and its crystal structure was examined . Theoretical methods such as Density Functional Theory (DFT) are also employed to predict and compare the structural features of these compounds .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions due to their functional groups. The reactivity of the sulfonamide group allows for further chemical modifications, which can be used to fine-tune the biological activity of these compounds. The Schiff base formation is a common reaction involving the condensation of an amine with an aldehyde or ketone, which is a key step in synthesizing many sulfonamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are crucial for their potential therapeutic applications. Computational tools like Swiss ADME can be used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of these compounds, which are essential for understanding their pharmacokinetic profiles . Additionally, molecular docking studies can provide insights into the interaction of sulfonamides with their biological targets, which is important for drug design .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a specific compound would depend on its structure and properties. In general, care should be taken when handling any chemical compound to avoid exposure and prevent harm.

Future Directions

properties

IUPAC Name |

4-ethoxy-2-methyl-N-(6-methylpyridin-2-yl)-5-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S/c1-6-23-16-10-13(4)17(11-15(16)12(2)3)24(21,22)20-18-9-7-8-14(5)19-18/h7-12H,6H2,1-5H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNQETFEWZPPFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=CC=CC(=N2)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-5-isopropyl-2-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3019523.png)

![4-chloro-N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B3019527.png)

![4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B3019529.png)

![benzo[c][1,2,5]thiadiazol-5-yl(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B3019530.png)

![2-(Methylthio)benzo[d]thiazol-5-amine](/img/structure/B3019531.png)

![1-[[1-(2-Fluorophenyl)triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione](/img/structure/B3019534.png)

![7Lambda6-thia-1-azabicyclo[3.2.2]nonane-7,7-dione](/img/structure/B3019538.png)

![2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B3019542.png)

![2-[(2,3-Dichlorophenyl)methylidene]propanedinitrile](/img/structure/B3019544.png)